3-(2,2,2-Trichloroethylidene)pentane-2,4-dione
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Overview
Description
3-(2,2,2-Trichloroethylidene)pentane-2,4-dione is an organic compound with the molecular formula C7H7Cl3O2 It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms is replaced by a trichloroethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,2,2-Trichloroethylidene)pentane-2,4-dione can be synthesized through the reaction of 2,4-pentanedione with trichloroacetaldehyde in the presence of a base. The reaction typically involves the following steps:
Mixing: 2,4-pentanedione and trichloroacetaldehyde are mixed in a suitable solvent, such as ethanol.
Addition of Base: A base, such as sodium hydroxide, is added to the mixture to facilitate the reaction.
Heating: The reaction mixture is heated to a specific temperature to promote the formation of the desired product.
Isolation: The product is isolated through filtration or extraction and purified using techniques like recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trichloroethylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroethylidene group to a less chlorinated or dechlorinated form.
Substitution: The trichloroethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Dechlorinated derivatives.
Substitution: Compounds with new functional groups replacing the trichloroethylidene group.
Scientific Research Applications
3-(2,2,2-Trichloroethylidene)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trichloroethylidene)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: The parent compound, lacking the trichloroethylidene group.
3-Benzylidene-2,4-pentanedione: A similar compound with a benzylidene group instead of trichloroethylidene.
3-Chloro-2,4-pentanedione: A related compound with a single chlorine atom.
Uniqueness
3-(2,2,2-Trichloroethylidene)pentane-2,4-dione is unique due to the presence of the trichloroethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
105261-28-7 |
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Molecular Formula |
C7H7Cl3O2 |
Molecular Weight |
229.5 g/mol |
IUPAC Name |
3-(2,2,2-trichloroethylidene)pentane-2,4-dione |
InChI |
InChI=1S/C7H7Cl3O2/c1-4(11)6(5(2)12)3-7(8,9)10/h3H,1-2H3 |
InChI Key |
PFCKYUKPXJGARH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC(Cl)(Cl)Cl)C(=O)C |
Origin of Product |
United States |
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